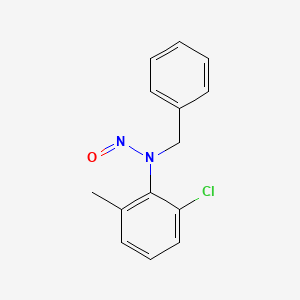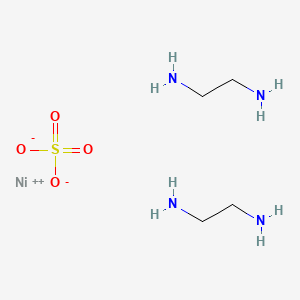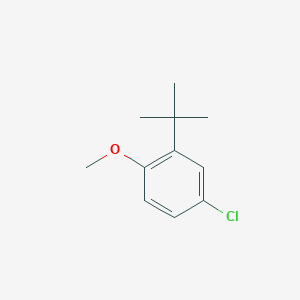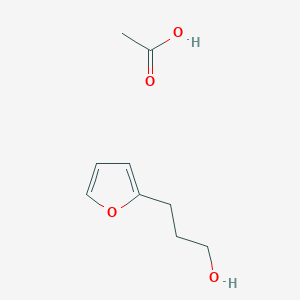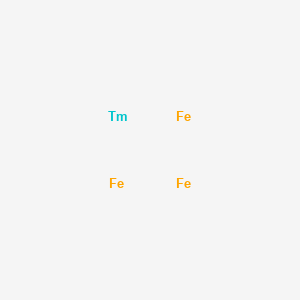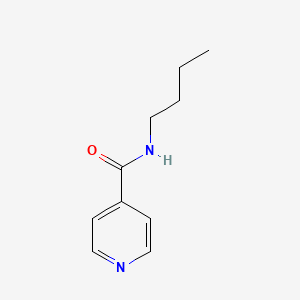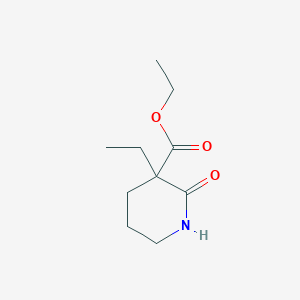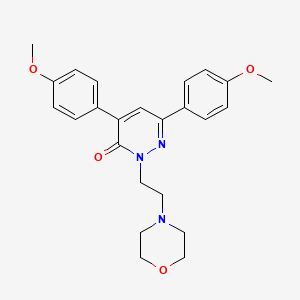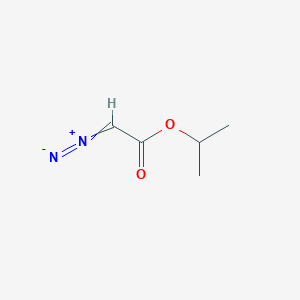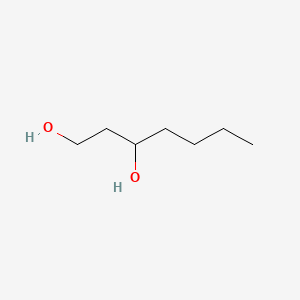
1,3-Heptanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Heptanediol: is an organic compound with the molecular formula C7H16O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms in the heptane chain. This compound is known for its versatility in various chemical reactions and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Heptanediol can be synthesized through several methods. One common method involves the hydration of heptene . This process typically requires a catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond in heptene, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of heptanone. This method involves the reduction of heptanone using hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions .
化学反应分析
Types of Reactions: 1,3-Heptanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form heptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: 1,3-dichloroheptane.
科学研究应用
1,3-Heptanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active molecules and can be used in the study of metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical formulations.
作用机制
The mechanism of action of 1,3-heptanediol depends on the specific application and reaction it is involved in. Generally, the hydroxyl groups in this compound can participate in hydrogen bonding, making it a useful compound in various chemical and biological processes. In drug delivery systems, for example, the hydroxyl groups can interact with other molecules to form stable complexes, facilitating the transport of drugs to target sites.
相似化合物的比较
1,2-Heptanediol: Similar structure but with hydroxyl groups on adjacent carbon atoms.
1,4-Heptanediol: Hydroxyl groups are separated by three carbon atoms.
1,5-Heptanediol: Hydroxyl groups are separated by four carbon atoms.
Uniqueness of 1,3-Heptanediol: this compound is unique due to the specific positioning of its hydroxyl groups, which allows it to participate in distinct chemical reactions and form unique products compared to its isomers. This positioning also influences its physical properties, such as boiling point and solubility, making it suitable for specific industrial and research applications .
属性
CAS 编号 |
23433-04-7 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC 名称 |
heptane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-7(9)5-6-8/h7-9H,2-6H2,1H3 |
InChI 键 |
HTXVEEVTGGCUNC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)


